
(1S,2S)-2-tert-butoxycarbonylcyclobutanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-2-tert-butoxycarbonylcyclobutanecarboxylic acid is an organic compound that belongs to the class of cyclobutanecarboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl group attached to the cyclobutane ring, which imparts unique chemical properties. It is widely used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-tert-butoxycarbonylcyclobutanecarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. The reaction conditions often involve the use of strong bases and solvents such as benzene or toluene to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using flow microreactor systems. These systems allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into the cyclobutane ring. The flow process is more versatile and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-2-tert-butoxycarbonylcyclobutanecarboxylic acid undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted cyclobutanecarboxylic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(1S,2S)-2-tert-butoxycarbonylcyclobutanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.
Mécanisme D'action
The mechanism of action of (1S,2S)-2-tert-butoxycarbonylcyclobutanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxycarbonyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. This allows for selective modification of other functional groups, facilitating the synthesis of complex molecules. The pathways involved often include nucleophilic substitution and elimination reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Aminocyclopropanecarboxylic acid: This compound is similar in structure but contains an amino group instead of a tert-butoxycarbonyl group.
Quinic acid derivatives: These compounds share a similar cyclic structure but differ in functional groups and applications.
Uniqueness
(1S,2S)-2-tert-butoxycarbonylcyclobutanecarboxylic acid is unique due to the presence of the tert-butoxycarbonyl group, which imparts specific chemical properties such as increased stability and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .
Propriétés
Formule moléculaire |
C10H16O4 |
|---|---|
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-10(2,3)14-9(13)7-5-4-6(7)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12)/t6-,7-/m0/s1 |
Clé InChI |
JBBMXPFFCFHKDD-BQBZGAKWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@H]1CC[C@@H]1C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)C1CCC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


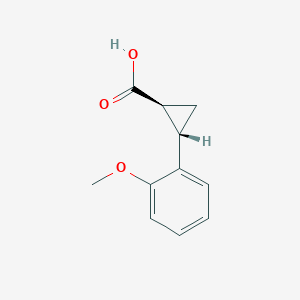
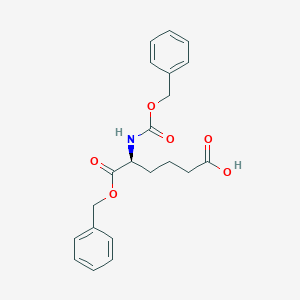

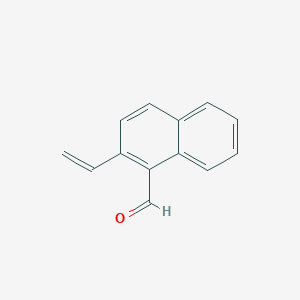


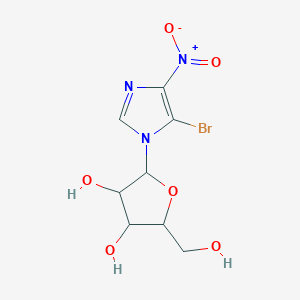
![manganese(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid](/img/structure/B14007455.png)
![2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-amine](/img/structure/B14007464.png)
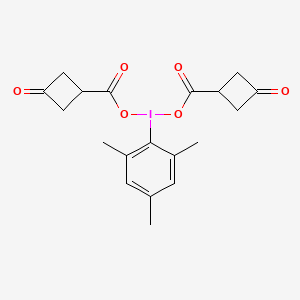
![Dichloro{7-[hydroxy(diphenyl)methyl]-9h-fluoren-2-yl}methanol](/img/structure/B14007470.png)

![n8-(Diphenylmethyl)-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B14007489.png)
![[4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate](/img/structure/B14007495.png)
